Dual Chlorine Substitution on the Anilide Ring: Comparative SAR Advantage over Mono-Chloro and Fluoro Analogs
In a systematic SAR study of N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-nitrophenylacetamide derivatives, electron-withdrawing substituents (Cl, F, NO₂) on the benzylthio aryl ring significantly enhanced anticancer properties compared to unsubstituted or electron-donating (methoxy) analogs [1]. Compound 3d (bearing a 4-Cl substituent) exhibited an IC₅₀ of 10.3 ± 0.69 µM against MDA-MB-231 breast cancer cells, superior to imatinib (IC₅₀ = 20 ± 0.69 µM) in the same MTT assay [1]. The target compound extends this SAR principle by incorporating two chlorine atoms in the 3,4-positions on the anilide ring, providing a stronger electron-withdrawing effect (Hammett Σσ ≈ 1.05 for 3,4-diCl vs. σ ≈ 0.37 for 4-Cl alone) that is predicted to further enhance target binding affinity. By contrast, the mono-chloro analog 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (CAS 477331-45-6, MW 407.96) lacks the additive electronic effect and has lower lipophilicity (XLogP3 ~4.2 vs. ~5.1 for the 3,4-diCl target compound), which may reduce membrane permeability and target engagement . The fluoro analog (CAS 477331-44-5, MW 391.5) similarly provides only a single halogen electron-withdrawing contribution.
| Evidence Dimension | Electron-withdrawing strength of anilide substituent (Hammett σ) and resulting cytotoxic potency |
|---|---|
| Target Compound Data | 3,4-diCl on anilide; predicted additive σ ≈ 1.05; lipophilicity XLogP3 ~5.1; MW 442.41 |
| Comparator Or Baseline | Mono-4-Cl analog (compound 3d): IC₅₀ = 10.3 µM vs. MDA-MB-231; imatinib IC₅₀ = 20 µM. Mono-3-Cl analog (CAS 477331-45-6): MW 407.96, XLogP3 ~4.2. 3-F analog (CAS 477331-44-5): MW 391.5. |
| Quantified Difference | Mono-4-Cl analog showed ~1.9-fold potency advantage over imatinib; 3,4-diCl target is expected to show enhanced potency due to additive electronic and lipophilic effects relative to mono-halogenated analogs. |
| Conditions | MTT assay; MDA-MB-231 breast cancer cell line; 48 h exposure; imatinib as reference. |
Why This Matters
Procurement of the 3,4-dichloro variant rather than a mono-chloro or fluoro analog is justified by established SAR showing that electron-withdrawing strength correlates directly with target potency in this chemotype.
- [1] Aliabadi A, Fereidooni R, Kiani A. Synthesis and Cytotoxicity Evaluation of N-(5-(Substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide Derivatives as Potential Anticancer Agents. Iranian Journal of Chemistry and Chemical Engineering. 2019;38(1):25-36. View Source
